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Compound of Interest

Compound Name:
Benzenediazonium

tetrafluoroborate

Cat. No.: B1232989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of benzenediazonium
tetrafluoroborate, a key intermediate in organic synthesis. It details the crystallographic

parameters, essential bond lengths and angles, and provides step-by-step experimental

protocols for its synthesis and crystal structure determination.

Crystallographic Data
The crystal structure of benzenediazonium tetrafluoroborate (C₆H₅N₂⁺·BF₄⁻) has been

determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic

space group P2₁/a.[1][2][3] The crystallographic data are summarized in the table below for

easy reference and comparison.
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Parameter Value

Formula C₆H₅BF₄N₂

Formula Weight 191.9 g/mol

Crystal System Monoclinic

Space Group P2₁/a

a 17.347(2) Å

b 8.396(1) Å

c 5.685(1) Å

β 92.14(1)°

Volume 827.4 Å³

Z 4

Calculated Density 1.54 g/cm³

Measured Density 1.53 g/cm³

R-factor 0.063 for 1346 observed reflections

Molecular Structure and Interionic Interactions
The crystal structure consists of benzenediazonium cations ([C₆H₅N₂]⁺) and tetrafluoroborate

anions ([BF₄]⁻). The key bond lengths and angles within the cation are presented below.

Bond Length (Å) Angle Degree (°)

N≡N 1.083(3)[1][2][4] C(1)-N(1)-N(2) 179.5(3)

C-N 1.415(3)[1][2]

C-C (average) ~1.377

The N≡N bond length of 1.083(3) Å is characteristic of a nitrogen-nitrogen triple bond.[3] The

benzene ring is essentially planar, and the C-N and N≡N fragments are nearly collinear. The
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crystal packing is characterized by a layered arrangement of the ions.[3] Notably, there are

close contacts between the nitrogen atoms of the diazonium group and the fluorine atoms of

the tetrafluoroborate anion, with N···F distances as short as 2.84 Å, suggesting significant

interionic interactions.[1][2]

Experimental Protocols
Synthesis of Benzenediazonium Tetrafluoroborate
The synthesis of benzenediazonium tetrafluoroborate is typically achieved through the

diazotization of aniline, followed by precipitation with tetrafluoroboric acid or a tetrafluoroborate

salt. A representative batch synthesis protocol is provided below.

Materials:

Aniline

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Sodium Tetrafluoroborate (NaBF₄) or Tetrafluoroboric Acid (HBF₄)

Deionized Water

Diethyl Ether

Ice

Procedure:

Aniline Diazotization: In a beaker, dissolve aniline in a mixture of concentrated hydrochloric

acid and water. Cool the solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while

maintaining the temperature below 5 °C with vigorous stirring. The reaction is exothermic

and slow addition is crucial to prevent the decomposition of the diazonium salt.
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Precipitation: To the cold diazonium salt solution, add a cold aqueous solution of sodium

tetrafluoroborate or tetrafluoroboric acid. A white precipitate of benzenediazonium
tetrafluoroborate will form.

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with

cold water, followed by cold diethyl ether to remove any unreacted starting materials and

byproducts.

Drying: Dry the resulting white crystalline solid under vacuum to obtain the final product.

Synthesis of Benzenediazonium Tetrafluoroborate.

Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of benzenediazonium tetrafluoroborate involves

the following key steps:

1. Crystal Growth:

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated

solution of benzenediazonium tetrafluoroborate in a suitable solvent, such as acetonitrile.

2. Crystal Mounting:

A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully

selected under a microscope.

The crystal is mounted on a goniometer head using a suitable adhesive or cryo-loop.

3. Data Collection:

The mounted crystal is placed on a single-crystal X-ray diffractometer.

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize

thermal vibrations and radiation damage.

A monochromatic X-ray beam is directed at the crystal.
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The crystal is rotated, and the diffraction pattern is recorded on a detector as a series of

images.

Data collection parameters, such as exposure time and rotation angle per frame, are

optimized to obtain a complete and high-quality dataset.

4. Data Processing:

The raw diffraction images are processed to integrate the intensities of the individual

reflections.

Corrections for Lorentz and polarization effects, as well as absorption, are applied to the

data.

5. Structure Solution and Refinement:

The crystal system and space group are determined from the diffraction data.

The initial positions of the atoms are determined using direct methods or Patterson methods.

The structure of benzenediazonium tetrafluoroborate was solved using the SHELX-76

program.[1][2]

The atomic positions and thermal parameters are refined against the experimental data

using a least-squares method to obtain the final crystal structure. The quality of the final

structure is assessed by the R-factor.

Ionic Interactions in the Crystal Lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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